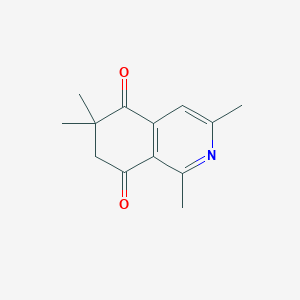
1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione is a heterocyclic compound with a unique structure that includes both isoquinoline and quinone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione can be synthesized through several methods. One common approach involves the reaction of 1-(4-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-ol with nitriles such as methyl thiocyanate, phenylacetonitrile, or acetonitrile in the presence of concentrated sulfuric acid. This reaction yields both 1-R-3,3,7,9-tetramethyl-2-azaspiro[4,5]deca-6,9-dien- and -1,6,9-trien-8-ones and 1-R-7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,3,6,6-tetramethyl-6,7-dihydroisoquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its quinone functionality allows it to participate in electron transfer processes, which are crucial in various biological and chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,6,6-Tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
- 3,3,6,6-Tetramethyl-9,10-di(4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
Uniqueness
1,3,6,6-Tetramethyl-6,7-dihydroisoquinoline-5,8-dione is unique due to its combination of isoquinoline and quinone functionalities, which provide it with distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
55713-40-1 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1,3,6,6-tetramethyl-7H-isoquinoline-5,8-dione |
InChI |
InChI=1S/C13H15NO2/c1-7-5-9-11(8(2)14-7)10(15)6-13(3,4)12(9)16/h5H,6H2,1-4H3 |
InChI-Schlüssel |
MPNDTWYKCOQOSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=N1)C)C(=O)CC(C2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


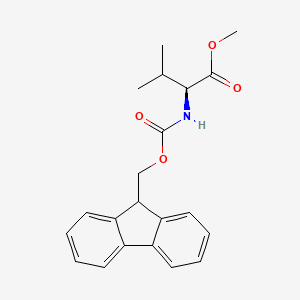
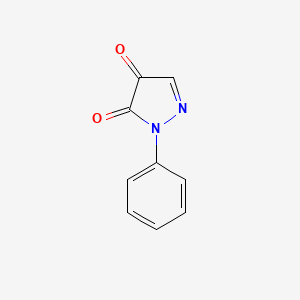
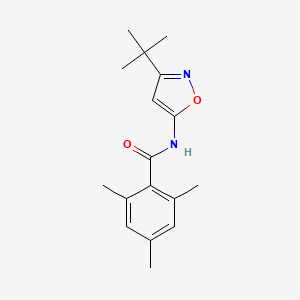
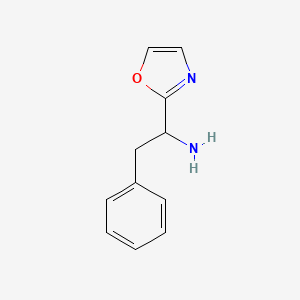
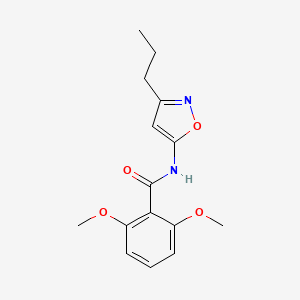
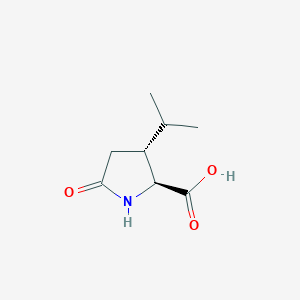
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)

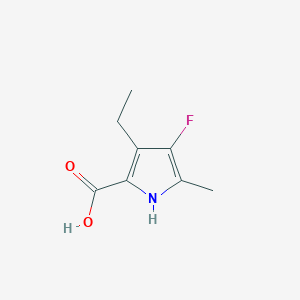
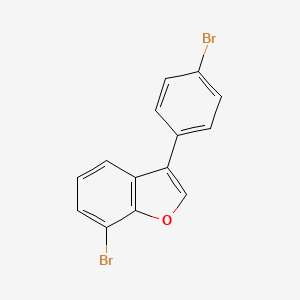
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
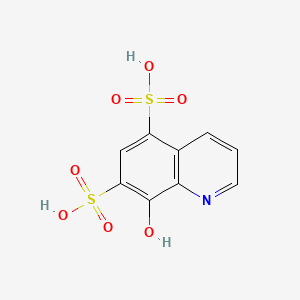
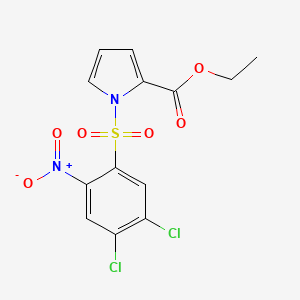
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
